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Compound of Interest

Compound Name:
2-(4-bromo-1H-pyrazol-1-yl)-2-

methylpropanoic acid

Cat. No.: B2492751 Get Quote

Introduction: The Strategic Value of the Pyrazole
Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of

numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability

to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make

it a highly sought-after bioisostere for other aromatic rings like benzene or imidazole.[2] The

introduction of specific substituents onto the pyrazole core allows for the fine-tuning of a

compound's steric, electronic, and pharmacokinetic properties.

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound of particular strategic

interest. It combines three key structural motifs:

A 4-Bromopyrazole Core: The bromine atom at the 4-position is not merely a substituent; it is

a versatile synthetic handle. It serves as a prime site for palladium-catalyzed cross-coupling

reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of

diverse aryl, heteroaryl, or alkyl groups.[3] This allows for the rapid generation of compound

libraries for structure-activity relationship (SAR) studies.

A Gem-Dimethylpropanoic Acid Side Chain: The gem-dimethyl substitution on the carbon

alpha to the carboxylic acid can confer metabolic stability by sterically hindering enzymatic
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degradation. The carboxylic acid itself provides a crucial anchor for hydrogen bonding

interactions with biological targets and serves as a key polar group to modulate solubility.

N1-Substitution: The linkage at the N1 position of the pyrazole ring directs the geometry of

the side chain, influencing how the molecule presents its functional groups to a target

protein.

This guide will deconstruct the synthesis and potential utility of this molecule, providing the

technical foundation necessary for its effective application in drug design programs.

Physicochemical and Structural Characteristics
The fundamental identity and properties of the title compound are summarized below. These

data are essential for experimental design, characterization, and computational modeling.

Property Value Source

CAS Number 917569-72-3 [4]

Molecular Formula C₇H₉BrN₂O₂ [4]

Molecular Weight 233.1 g/mol [4]

Canonical SMILES
CC(C)

(C(=O)O)N1C=C(C=N1)Br
[4]

IUPAC Name
2-(4-bromo-1H-pyrazol-1-yl)-2-

methylpropanoic acid

Synonyms
2-(4-bromo-pyrazol-1-yl)-2-

methyl-propionic acid
[5]

Structural Diagram
The 2D structure of the molecule highlights the key functional groups discussed.
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Click to download full resolution via product page

Caption: 2D structure of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid.

Synthesis and Mechanistic Insights
While direct literature preparations for this exact molecule are sparse, a robust and logical

synthetic route can be designed based on well-established chemical principles for N-alkylation

of pyrazoles and subsequent ester hydrolysis. The proposed pathway is efficient and utilizes

commercially available starting materials.

Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward two-step synthesis starting from 4-

bromopyrazole and an appropriate propanoate electrophile.

Target Molecule
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Intermediate Ester
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Ester Hydrolysis

Starting Material 1
4-Bromopyrazole N-Alkylation

Starting Material 2
Ethyl 2-bromo-2-methylpropanoate

N-Alkylation

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow
The forward synthesis involves two primary transformations:

Step 1: N-Alkylation. 4-Bromopyrazole is deprotonated with a suitable base to form the

pyrazolide anion, a potent nucleophile. This anion then attacks the electrophilic carbon of

ethyl 2-bromo-2-methylpropanoate in an Sₙ2 reaction to form the N1-alkylated ester

intermediate.
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Causality: The choice of a strong base like sodium hydride (NaH) in an aprotic polar

solvent like dimethylformamide (DMF) is critical. NaH ensures complete and irreversible

deprotonation of the pyrazole N-H, maximizing the concentration of the nucleophile. DMF

effectively solvates the sodium cation without interfering with the nucleophile. The reaction

proceeds preferentially at the N1 position due to electronic and steric factors.

Step 2: Saponification (Ester Hydrolysis). The resulting ester is hydrolyzed to the target

carboxylic acid using a strong base like sodium hydroxide (NaOH) in a protic solvent mixture

(e.g., water/ethanol). The reaction proceeds via nucleophilic acyl substitution. A final acidic

workup protonates the carboxylate salt to yield the desired product.

Causality: Saponification is a robust and high-yielding method for ester cleavage. The use

of a co-solvent like ethanol ensures the solubility of the organic ester in the aqueous base.

The final acidification step is essential to isolate the neutral carboxylic acid, which is

typically a solid that can be purified by recrystallization.

Step 1: N-Alkylation

Step 2: Hydrolysis

4-Bromopyrazole
NaH, DMF
0°C to RT

Ethyl 2-bromo-2-methylpropanoate

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate 1. NaOH, H₂O/EtOH
2. HCl (aq)

Final Product
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Click to download full resolution via product page

Caption: Proposed two-step forward synthesis workflow.

Applications in Research and Drug Discovery
The true value of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid lies in its potential as

a versatile intermediate for building more complex molecules with therapeutic potential.

Scaffold for Library Synthesis: The 4-bromo position is primed for diversification. Using high-

throughput parallel synthesis, researchers can react this intermediate with a large array of
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boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to generate a

library of novel compounds. This is a cornerstone of modern hit-to-lead optimization.

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 233.1 g/mol , this

molecule fits within the "Rule of Three" criteria for a fragment. It can be used in fragment

screening campaigns to identify initial low-affinity hits against a protein target. The bromo-

and carboxyl- groups then provide clear vectors for fragment evolution and linking.

Probing Structure-Activity Relationships (SAR): In an established drug discovery program,

replacing an existing phenyl or other aromatic ring with the 4-substituted pyrazole derived

from this intermediate can lead to significant improvements in potency, selectivity, or ADME

(Absorption, Distribution, Metabolism, and Excretion) properties.[2] Pyrazole-containing

compounds have shown promise in oncology and as anti-inflammatory agents.[1]

Experimental Protocol: Representative Synthesis
This protocol describes a self-validating system for the synthesis of the title compound. Each

step includes criteria for assessing completion and purity.

Step 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-
methylpropanoate

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere,

add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry

hexanes (3 x 10 mL) to remove the oil, then suspend the NaH in dry DMF (50 mL).

Addition of Pyrazole: Cool the suspension to 0°C in an ice bath. Dissolve 4-bromopyrazole

(1.0 eq) in dry DMF (20 mL) and add it dropwise to the NaH suspension over 30 minutes.

Causality: Slow addition at 0°C controls the exothermic reaction and the evolution of

hydrogen gas.

Stirring: After the addition is complete, remove the ice bath and stir the mixture at room

temperature for 1 hour. The formation of the sodium pyrazolide should result in a clear or

slightly hazy solution.
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Addition of Electrophile: Cool the mixture back to 0°C. Add ethyl 2-bromo-2-

methylpropanoate (1.1 eq) dropwise.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until

the starting 4-bromopyrazole is consumed.

Workup: Carefully quench the reaction by pouring it into ice-cold water (200 mL). Extract the

aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2

x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure.

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to yield the pure ester product.

Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its

structure and purity.

Step 2: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-
methylpropanoic acid

Reaction Setup: Dissolve the purified ester from Step 1 (1.0 eq) in a mixture of ethanol and

water (e.g., 3:1 ratio, 40 mL).

Addition of Base: Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux

(approx. 80-90°C) for 2-4 hours.

Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting ester is no

longer detectable.

Workup and Isolation: Cool the reaction mixture to room temperature and concentrate under

reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water

(50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition

of 2M hydrochloric acid (HCl). A white precipitate should form.
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Causality: Protonation of the sodium carboxylate salt renders it insoluble in water, allowing

for isolation by filtration.

Purification: Collect the solid precipitate by vacuum filtration, wash the filter cake with cold

water, and dry under vacuum. If necessary, the product can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl

acetate/hexanes).

Validation: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR,

HRMS, and melting point analysis.

Safety and Handling
Based on data for analogous compounds, 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic
acid should be handled with care. It is predicted to be a skin and eye irritant.[6]

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust

or vapors.

Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must

be handled under an inert atmosphere. Brominated organic compounds should be handled

as potential irritants.

Conclusion and Future Outlook
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid represents a highly valuable and

versatile building block for modern drug discovery. Its combination of a privileged pyrazole

core, a synthetically tractable bromo-handle, and a metabolically-shielded carboxylic acid side

chain makes it an ideal starting point for the synthesis of novel chemical entities. The robust

synthetic pathway outlined in this guide provides a clear and reproducible method for its

preparation, enabling its broad application in SAR exploration, fragment-based screening, and

lead optimization campaigns across various therapeutic areas, including oncology and

inflammatory diseases. Future research will likely focus on leveraging this intermediate to build
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libraries of diverse compounds and explore their biological activities against a range of high-

value protein targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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